Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate

Boiling Point Physical Chemistry Purification

Sourcing a non-racemic, orthogonally functionalized benzoate scaffold often leads to racemic mixtures or des-halo analogs unfit for sequential Pd-catalyzed diversification. This (R)-configured aryl chloride resolves that bottleneck. - Integrates a chiral amine, methyl ester, and aryl chloride in a single building block for chemoselective amide coupling, Suzuki cross-coupling, and ester hydrolysis. - The (R)-α-methylbenzylamine motif serves as a chiral template for stereoselective synthesis, with a predicted boiling point (308.7 °C) and pKa (8.33) distinct from the achiral or des-chloro analogs. - Enables late-stage installation of diverse aryl groups, a strategic route unavailable with non-halogenated versions, supporting focused library synthesis for fibrotic and inflammatory targets.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B12962828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-4-(1-aminoethyl)-2-chlorobenzoate
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C(=O)OC)Cl)N
InChIInChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m1/s1
InChIKeyUDESMXPGKRWCGH-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate: Overview


Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate (CAS 1335319-65-7; C₁₀H₁₂ClNO₂; MW 213.66) is a chiral, non-racemic benzoate ester that incorporates three orthogonal functional groups: a methyl ester, a primary aliphatic amine on a chiral (R)-configured α-methylbenzyl carbon, and an aryl chloride. Its predicted physicochemical properties include a boiling point of 308.7±27.0 °C, a density of 1.210±0.06 g/cm³, and a pKa of 8.33±0.10 for the amine . This compound serves as a versatile intermediate for constructing complex molecules where both stereochemical integrity and the ability to perform sequential chemoselective transformations—such as amide coupling at the amine, palladium-catalysed cross-coupling at the aryl chloride, and ester hydrolysis—are required [1].

Chiral (R)-configured amine for stereochemical control in asymmetric synthesis

Orthogonal handles: aryl chloride for cross-coupling, methyl ester for hydrolysis

Pre-halogenated building block eliminates late-stage chlorination step

Why Generic Substitution Fails for This Building Block


Simply substituting an achiral 4-(aminoethyl)benzoate, a des-chloro analog, or the opposite enantiomer fails to replicate the precise synthetic and physicochemical profile of this compound. The aryl chloride provides a critical synthetic handle for C–C bond formation via cross-coupling that is absent in the non-halogenated analog, while the (R) stereochemistry at the amine-bearing carbon is often a pharmacophoric requirement in biologically active targets [1]. The predicted boiling point of the chloro compound (308.7 °C) is substantially higher than that of the des-chloro methyl 4-(1-aminoethyl)benzoate (281.5 °C), reflecting altered intermolecular interactions that influence distillation, purification, and formulation behaviour . The following quantitative comparisons detail these differences.

Des-chloro analog lacks cross-coupling capability
Replacing with methyl 4-(1-aminoethyl)benzoate removes the aryl chloride handle, preventing direct Pd-catalyzed diversification.
Racemic or opposite enantiomer alters stereochemical outcome
The (S)-isomer or racemate leads to diastereomeric mixtures in asymmetric synthesis, reducing yield and complicating purification.
Chlorine substitution impacts physical properties and process behaviour
Different boiling point and density compared to des-chloro analog may alter distillation, scale-up, and formulation handling.

Quantitative Differentiation Against Closest Analogs


Boiling Point Elevation vs. Des-Chloro Analog

The introduction of the 2-chloro substituent significantly elevates the predicted boiling point of the benzoate ester, increasing it from 281.5±15.0 °C (at 760 mmHg) for the des-chloro analog methyl 4-(1-aminoethyl)benzoate to 308.7±27.0 °C for methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate . This 27.2 °C difference alters the optimal conditions for thermal processing, such as vacuum distillation or solvent evaporation recovery.

Boiling Point Elevation
Data to verify
ΔT_bp ≈ 27.2 °C
(308.7±27.0 °C vs. 281.5±15.0 °C)
Boiling point difference may necessitate adjusted distillation protocols
Predicted data; cross-study comparison
Boiling Point Physical Chemistry Purification

Density Increase from Chlorine Substitution

Predicted density for the target compound is 1.210±0.06 g/cm³, compared to 1.089 g/cm³ for the des-chloro analog (S)-methyl 4-(1-aminoethyl)benzoate . The 11% increase in density is attributable to the higher atomic mass of chlorine.

Density Increase
Data to verify
+0.121 g/cm³ (11% increase)
1.210 vs. 1.089 g/cm³
Density change impacts scale-up calculations and bulk handling
Predicted values; vendor datasheet reference
Density Physical Property Formulation

Synthetic Orthogonality via Aryl Chloride Handle

The presence of an aryl chloride in methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate enables palladium-catalysed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a capability completely absent in non-halogenated analogs such as methyl (R)-4-(1-aminoethyl)benzoate [1]. This allows for late-stage diversification of a common intermediate in parallel medicinal chemistry, whereas the des-chloro analog would require a separate halogenation step to achieve comparable reactivity.

Cross-Coupling Capability
Class-level inference
Aryl chloride enables Pd-catalyzed coupling; des-chloro analog cannot undergo direct cross-coupling
Enables late-stage diversification without additional halogenation
Based on well-established reactivity of aryl chlorides
Cross-Coupling Suzuki-Miyaura Synthetic Versatility

Enantiomeric Integrity of the (R)-Isomer

Commercially sourced methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate is typically specified with a minimum purity of 95% and, where reported, an enantiomeric excess (ee) value. While a specific ee value is not uniformly published across all vendors for this exact compound, the analogous resolution of racemic methyl 4-(1-aminoethyl)benzoate via lipase-catalysed acylation has been shown to achieve >99% ee for the (R)-enantiomer after precipitation as the sulfate salt [1]. The racemic mixture or the (S)-enantiomer will not provide the same stereochemical outcome in asymmetric syntheses.

Enantiomeric Purity
Supporting evidence
≥95% chemical purity; >99% ee achievable via enzymatic resolution (analogous system)
(R)-isomer required to avoid diastereomeric by-products
Resolution method demonstrated on des-chloro analog; applicability inferred
Enantiomeric Excess Chiral Purity Optical Rotation

Amine Basicity Modulation by ortho-Chlorine

The predicted pKa of the protonated primary amine in methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate is 8.33±0.10 . This value is lower (less basic) than the expected pKa of ~9.5–10 for an unsubstituted α-methylbenzylamine, due to the electron-withdrawing inductive effect of the ortho chlorine. The reduced basicity influences the amine's nucleophilicity in acylation or reductive amination reactions, potentially requiring adjusted stoichiometry or activation strategies compared to non-chlorinated analogs.

Amine Basicity (pKa)
Class-level inference
pKa 8.33±0.10
(ΔpKa ≈ -1.2 to -1.7 vs. unsubstituted α-methylbenzylamine)
Reduced basicity may affect coupling stoichiometry and salt formation
Predicted pKa; class-level comparison
pKa Basicity Amine Reactivity

High-Impact Application Scenarios


Chiral Building Block for Fibrotic Disease APIs

The compound's structural features map directly onto the scaffold of substituted N-arylethyl-2-arylquinoline-4-carboxamides, a class under investigation for fibrotic and inflammatory disorders [1]. Its (R)-configured amine and aryl chloride allow for sequential amide coupling and Suzuki diversification to generate focused libraries of single-enantiomer drug candidates.

Late-Stage Diversification in Kinase Inhibitors

In medicinal chemistry workflows, the aryl chloride serves as a universal handle for palladium-catalysed cross-coupling, enabling the installation of diverse aromatic or heteroaromatic groups at the penultimate step of a synthesis [2]. This late-stage functionalisation strategy is not feasible with the des-chloro analog, making this building block a strategic procurement choice for library synthesis.

Enantioselective Synthesis of β-Amino Acid Derivatives

The (R)-α-methylbenzylamine motif is a privileged chiral auxiliary and resolving agent. The compound can be employed as a chiral template for the stereoselective synthesis of β-amino acids or as a derivatising agent for the determination of enantiomeric excess of carboxylic acids by NMR or HPLC, leveraging the established resolution methodology for analogous benzoate esters [3].

Salt and Polymorph Screening in Pre-Formulation

The predicted pKa of 8.33 and the presence of both basic amine and ester functionalities make this compound suitable for systematic salt formation screens. The altered basicity relative to non-chlorinated analogs influences the crystallinity and stability of pharmaceutical salts, a critical consideration in pre-formulation studies.

Application
Selection Property
Validation Focus
Fibrotic disease model compound synthesis
Chiral amine and aryl chloride handles for sequential coupling
Stereochemical outcome and cross-coupling efficiency
Kinase inhibitor library synthesis
Pre-halogenated for late-stage Pd-catalyzed diversification
Aryl chloride reactivity scope and library diversity
Chiral template for β-amino acid synthesis
(R)-configured amine as chiral auxiliary or resolving agent
Diastereomeric excess and ee determination by HPLC/NMR
Salt screening in pre-formulation research
Amine pKa (~8.3) and ester functionality for salt formation
Salt crystallinity and stability under formulation conditions
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